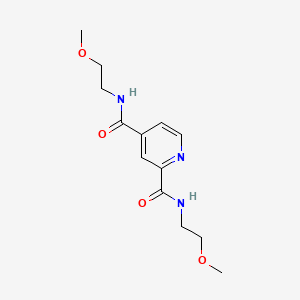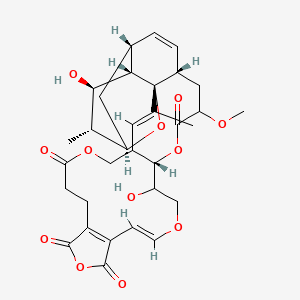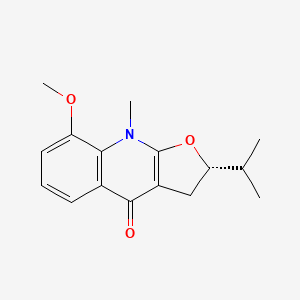
Lupinine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lupinine can be synthesized through various chemical reactions. One common method involves the acylation of this compound using acid chlorides in anhydrous benzene in the presence of triethylamine . This reaction produces O-acyl lupinines with high yields . The structure of these derivatives can be confirmed using techniques such as X-ray crystal structure analysis and NMR spectroscopy .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from lupin seeds, which are rich in quinolizidine alkaloids . The seeds undergo processes such as soaking and rinsing to reduce their alkaloid content before extraction .
Analyse Chemischer Reaktionen
Lupinine undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, such as acylation, to form O-acyl derivatives.
Common reagents used in these reactions include acid chlorides, triethylamine, and anhydrous benzene . The major products formed from these reactions are various O-acyl lupinines, which have potential pharmacological applications .
Wissenschaftliche Forschungsanwendungen
Lupinine has several scientific research applications:
Wirkmechanismus
Lupinine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . The structure of this compound is similar to the ammonium “head” of acetylcholine, allowing it to bind to the enzyme’s active site and inhibit its activity . This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes .
Vergleich Mit ähnlichen Verbindungen
- Lupanine
- Sparteine
- Albine
- Hydroxylupanine
- Anagyrine
- Angustifolin
Lupinine’s unique properties and lower toxicity make it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAWXXJVMJBAR-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197565 | |
| Record name | Lupinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-70-4, 10248-30-3 | |
| Record name | Lupinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lupinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupinine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lupinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lupinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUPININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUPININE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lupinine?
A1: this compound has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. [, , ]
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound, including:
- NMR Spectroscopy (1H, 13C, 2H): Utilized to determine the structure, stereochemistry, and biosynthetic pathways of this compound. [, , , , , ]
- Infrared Spectroscopy (IR): Used to identify functional groups and study intramolecular interactions, such as the hydrogen bonding in this compound. [, , ]
- Mass Spectrometry (MS): Applied to analyze fragmentation patterns and characterize this compound derivatives. [, , , ]
Q3: Are there any notable conformational characteristics of this compound?
A3: Yes, this compound predominantly exists in a trans-quinolizidine configuration with the hydroxymethyl group in the axial position. This conformation allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom, significantly influencing its stability and properties. [, , , ]
Q4: What are some of the reported biological activities of this compound?
A4: this compound has demonstrated various biological activities, including:
- Acetylcholinesterase (AChE) Inhibition: this compound and its derivatives have shown potential as inhibitors of AChE, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. This property makes this compound of interest for developing treatments for Alzheimer's disease. [, , ]
- Antimicrobial Activity: this compound exhibits antimicrobial activity against certain bacteria and parasites. [, , ]
- Uterus-Contracting Activity: this compound and its derivatives can induce contractions in the uterus, indicating potential applications in obstetrics. [, ]
- Anticoagulant Activity: Polymeric quaternary ammonium salts derived from this compound have displayed anti-heparin activity, making them potential anticoagulants. [, ]
Q5: How does this compound interact with acetylcholinesterase?
A5: this compound derivatives, particularly those with triazole moieties, have demonstrated the ability to inhibit AChE activity. While the exact mechanism of action is still under investigation, kinetic studies suggest that these derivatives act as mixed-type inhibitors, interacting with both the catalytic active site and a peripheral anionic site on the AChE enzyme. [, , ]
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A6: Yes, SAR studies on this compound esters have identified key physicochemical features influencing AChE inhibitory activity. These features include molecular weight, hydrogen bond donors and acceptors, and topological polar surface area. This knowledge aids in designing more potent this compound-based AChE inhibitors. [, , ]
Q7: How does the structure of this compound influence its activity?
A7: The spatial arrangement of functional groups in this compound significantly influences its interaction with biological targets. For example, the presence and position of the hydroxymethyl group, the stereochemistry at the ring junction, and the type and length of substituents on the quinolizidine ring system can all affect its binding affinity and selectivity for enzymes like AChE. [, , , ]
Q8: Are there any known resistance mechanisms to this compound's biological activities?
A8: While resistance mechanisms haven't been extensively studied for this compound, its structural similarity to other quinolizidine alkaloids suggests that cross-resistance could arise. Further research is needed to explore potential resistance mechanisms and their implications.
Q9: How is this compound synthesized?
A9: Various synthetic approaches have been explored for this compound:
- From Natural Sources: this compound is extracted and purified from plants of the Lupinus genus, with (+)-epithis compound often found alongside. [, , , ]
- Total Synthesis: Numerous total synthesis routes have been developed, employing strategies like enolate Claisen rearrangements, cyclization of α-sulfinyl carbanions, and ring-closing metathesis reactions. [, , , , ]
Q10: What analytical techniques are used to characterize and quantify this compound?
A10: Analytical methods for characterizing and quantifying this compound include:
- Gas Chromatography (GC): Frequently used to separate and quantify this compound and other alkaloids in plant extracts. [, ]
- High-Performance Liquid Chromatography (HPLC): Provides higher resolution and sensitivity for analyzing complex mixtures containing this compound. []
- Mass Spectrometry (MS): Coupled with GC or HPLC, MS offers accurate identification and quantification of this compound and its metabolites. [, , , ]
Q11: Have any analytical methods been validated for this compound analysis?
A11: While specific validation details are limited in the provided literature, it's standard practice to validate analytical methods for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit to ensure reliable and reproducible results. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)







